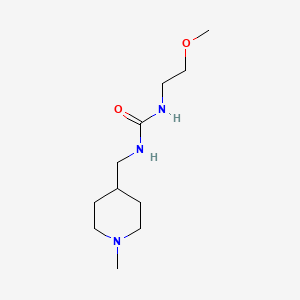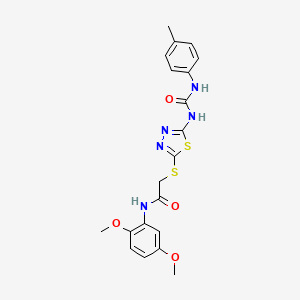
1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Methoxyethyl)-3-((1-methylpiperidin-4-yl)methyl)urea is a useful research compound. Its molecular formula is C11H23N3O2 and its molecular weight is 229.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization of New Monomers and Polymers
Research has explored the synthesis and characterization of new monomers and polymers containing hindered piperidine groups, demonstrating the chemical's versatility in polymer science. The study discusses the preparation of methacryloyl ureas and carbamates through reactions with tetramethylpiperidin-4-yl-amine and derivatives, highlighting its role in developing new polymeric materials with potential applications in various industries, including coatings, adhesives, and advanced composite materials (Long Ling & W. Habicher, 1998).
Detection of Analytes in Solvatochromic Fluorescence Probes
Another application involves the use of N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea as a solvatochromic fluorescence probe for the detection of analytes with high acceptor numbers, such as alcohols, carboxylic acids, and fluoride ions. This research underscores the compound's utility in developing sensitive and selective probes for analytical and diagnostic purposes (C. Bohne, H. Ihmels, M. Waidelich, & Chang Yihwa, 2005).
Enzymatic Acylation in Green Chemistry
The compound is also relevant in green chemistry, where enzymatic acylation was performed using hexanoic anhydride and vinyl esters by CALB lipase. This application showcases the compound's role in biocatalysis, providing a greener alternative for chemical syntheses that require less hazardous solvents and conditions (Y. Simeó, J. Sinisterra, & A. Alcántara, 2009).
Applications in Medicinal Chemistry
In medicinal chemistry, a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas was synthesized and assessed for antiacetylcholinesterase activity. This demonstrates the compound's potential in the development of novel therapeutics for conditions like Alzheimer's disease, where the inhibition of acetylcholinesterase is a key therapeutic strategy (J. Vidaluc, F. Calmel, D. Bigg, E. Carilla, & M. Briley, 1995).
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[(1-methylpiperidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O2/c1-14-6-3-10(4-7-14)9-13-11(15)12-5-8-16-2/h10H,3-9H2,1-2H3,(H2,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIHSZCQCPAST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B3016079.png)
![N-(4-chlorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3016080.png)

![2-Fluoro-N-(6-methyl-4-phenyl-2H-pyrazolo[3,4-c]pyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B3016087.png)
![(Z)-3-allyl-5-((7-methyl-2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B3016088.png)

![2-(3,4-dimethylphenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B3016092.png)
![4-[(3-Chloro-4-methoxyphenyl)sulfonyl]-6-fluoro-3-(pyrrolidin-1-ylcarbonyl)quinoline](/img/structure/B3016093.png)


![1-(2-chloro-5-methylphenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3016098.png)


